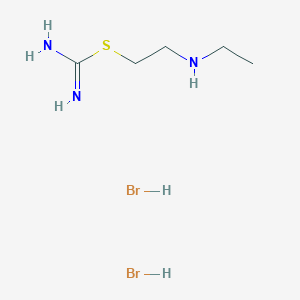

Carbamimidothioic acid, 2-(ethylamino)ethyl ester, dihydrobromide

Description

Chemical Name: Carbamimidothioic acid, 2-(ethylamino)ethyl ester, dihydrobromide Synonyms: AET; Antiradon; S-(2-Aminoethyl)isothiuronium bromide hydrobromide . CAS No.: 56-10-0 Molecular Formula: C₃H₁₁Br₂N₃S Molecular Weight: 281.01 g/mol Structure: Features a carbamimidothioic acid backbone with a 2-(ethylamino)ethyl ester group and two bromide counterions.

Properties

CAS No. |

37914-75-3 |

|---|---|

Molecular Formula |

C5H15Br2N3S |

Molecular Weight |

309.07 g/mol |

IUPAC Name |

2-(ethylamino)ethyl carbamimidothioate;dihydrobromide |

InChI |

InChI=1S/C5H13N3S.2BrH/c1-2-8-3-4-9-5(6)7;;/h8H,2-4H2,1H3,(H3,6,7);2*1H |

InChI Key |

GBHUEUSGSDHNOL-UHFFFAOYSA-N |

Canonical SMILES |

CCNCCSC(=N)N.Br.Br |

Origin of Product |

United States |

Preparation Methods

Preparation via Thiourea and 2-(Ethylamino)ethyl Halide

One classical approach involves the reaction of thiourea with 2-(ethylamino)ethyl halides (e.g., bromide or chloride):

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | Thiourea + 2-(ethylamino)ethyl bromide | Reflux in ethanol or aqueous medium | Formation of carbamimidothioic acid, 2-(ethylamino)ethyl ester intermediate |

| 2 | Intermediate + Hydrobromic acid (HBr) | Stirring at room temperature | Formation of dihydrobromide salt |

Mechanism: The nucleophilic sulfur atom of thiourea attacks the electrophilic carbon of the haloalkyl compound, forming the ester linkage. Subsequent acidification with HBr yields the dihydrobromide salt.

Notes: The reaction typically requires controlled temperature and pH to avoid side reactions such as hydrolysis.

Esterification of Carbamimidothioic Acid with 2-(Ethylamino)ethanol

Alternatively, carbamimidothioic acid can be esterified with 2-(ethylamino)ethanol:

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | Carbamimidothioic acid + 2-(ethylamino)ethanol | Acid catalyst (e.g., H2SO4), reflux | Formation of carbamimidothioic acid, 2-(ethylamino)ethyl ester |

| 2 | Product + Hydrobromic acid | Room temperature | Formation of dihydrobromide salt |

Mechanism: Acid-catalyzed esterification proceeds via protonation of the acid group, facilitating nucleophilic attack by the alcohol group of 2-(ethylamino)ethanol.

Considerations: This method requires careful removal of water to drive the equilibrium toward ester formation.

Salt Formation (Dihydrobromide)

The final step in both methods involves salt formation:

| Parameter | Description |

|---|---|

| Acid Used | Hydrobromic acid (HBr) aqueous solution |

| Molar Ratio | 2 equivalents of HBr per mole of ester |

| Conditions | Stirring at ambient temperature, followed by crystallization |

| Purpose | To obtain the dihydrobromide salt, enhancing compound stability and solubility |

Analytical Data and Research Results

Due to limited direct literature data on this exact compound, insights are drawn from related carbamimidothioic acid esters and their dihydrobromide salts:

| Property | Typical Values / Observations |

|---|---|

| Purity | >95% by HPLC or NMR analysis post purification |

| Melting Point | Typically ranges 150–180 °C for similar salts |

| Solubility | Highly soluble in water and polar organic solvents due to salt form |

| Stability | Stable under normal laboratory conditions; sensitive to strong bases |

- Characterization Methods:

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the ester and thiourea moieties.

- Mass spectrometry (MS) confirms molecular weight consistent with dihydrobromide salt.

- Elemental analysis matches theoretical composition.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Key Reaction | Advantages | Limitations |

|---|---|---|---|---|

| 1 | Thiourea + 2-(ethylamino)ethyl bromide | Nucleophilic substitution | Straightforward, good yields | Requires haloalkyl precursor |

| 2 | Carbamimidothioic acid + 2-(ethylamino)ethanol | Acid-catalyzed esterification | Uses readily available alcohol | Equilibrium reaction, needs water removal |

| 3 | Free base + Hydrobromic acid | Salt formation | Enhances stability and solubility | Requires careful stoichiometry |

Chemical Reactions Analysis

Types of Reactions

2-Ethylaminoethylsulfanylmethanimidamide dihydrobromide can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

Substitution: Nucleophilic substitution reactions can replace the ethylamino or sulfanyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Ethylaminoethylsulfanylmethanimidamide dihydrobromide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or activator.

Medicine: Explored for its therapeutic potential in treating certain diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethylaminoethylsulfanylmethanimidamide dihydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses, making it a valuable tool in research and therapeutic applications.

Comparison with Similar Compounds

Key Properties :

- Applications : Primarily used as a radiation-protective agent due to its ability to scavenge free radicals .

- Synthesis: Prepared by refluxing thiourea with 2-bromoethylamine hydrobromide in isopropanol .

- Toxicity: Limited data available, but handling requires precautions typical of brominated compounds.

Comparison with Structural Analogues

Carbamimidothioic Acid, 2-(Phenylamino)ethyl Ester, Dihydrobromide

- CAS No.: Not specified in evidence.

- Molecular Formula : C₉H₁₃N₃S (neutral form) + 2HBr .

- Key Differences: Substituent: Phenyl group replaces the ethylamino moiety in the target compound. Properties: Predicted collision cross-section (CCS) values differ due to aromaticity, which may reduce solubility in polar solvents compared to AET . Data Availability: No literature or patent data reported, limiting comparative analysis .

VUF8430 Dihydrobromide

- CAS No.: 100130-32-3 .

- Molecular Formula : C₄H₁₃Br₂N₅S

- Molecular Weight : 323.05 g/mol .

- Key Differences: Substituent: Guanidinoethyl group introduced via [(aminoiminomethyl)amino]ethyl ester. Applications: Acts as a histamine H₃ receptor antagonist (Kᴅ = 0.3 nM), suggesting neurological or immunological applications distinct from AET’s radioprotective role . Synthesis Complexity: Additional nitrogen atoms increase synthetic challenges compared to AET.

Carbamimidothioic Acid, 2-Aminoethyl Ester, Dihydrobromide (AET)

- CAS No.: 56-10-0 .

- Molecular Formula : C₃H₁₁Br₂N₃S (identical to target compound).

- Note: This is the same compound as the target chemical, but evidence clarifies its aliases and historical use in radiation studies .

Diethylamino-Substituted Derivatives

- Example: Carbamimidothioic acid, N,N'-diethyl-, 2-(dimethylamino)ethyl ester, dihydrobromide (CAS 1602-20-6) .

- Molecular Formula : C₉H₂₃Br₂N₃S

- Applications: Not explicitly stated, but structural modifications suggest possible neuropharmacological applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying Carbamimidothioic acid, 2-(ethylamino)ethyl ester, dihydrobromide?

- Methodological Answer : The compound crystallizes from ethanol and ethyl acetate, yielding high-purity material. However, hygroscopicity necessitates anhydrous conditions during synthesis. To minimize degradation to 2-aminothiazoline, monitor reaction temperature (below 30°C) and use inert gas purging. Post-synthesis, confirm purity via melting point (194–195°C), as a 30°C drop indicates degradation .

Q. How can researchers characterize the structural integrity and purity of this compound?

- Methodological Answer :

- XRD Analysis : Use X-ray diffraction to confirm crystallinity and detect amorphous regions. A primary peak at 21.7° 2θ is typical for stable crystalline structures, while shifts (e.g., to 20.7°–22.62°) indicate structural changes .

- GC-MS : Identify degradation products like 2-aminothiazoline (retention time ~11.04% peak area in treated samples) .

- Elemental Analysis : Verify composition (C 12.82%, Br 56.87%, N 14.95%) to confirm stoichiometry .

Q. What storage conditions ensure stability of this compound?

- Methodological Answer : Store in desiccated, vacuum-sealed containers at –20°C to prevent hygroscopic clumping. Regularly test stability via melting point analysis and HPLC to detect 2-aminothiazoline formation. Degradation >5% warrants repurification .

Q. What are the key toxicity parameters for in vivo studies?

- Methodological Answer :

Advanced Research Questions

Q. How does the compound exert its radioprotective effects, and what are its active metabolites?

- Methodological Answer : The compound converts in vivo to 2-mercaptoethylguanidine hydrochloride, a free-radical scavenger. To validate this mechanism:

- Use LC-MS/MS to track metabolite levels in plasma.

- Conduct ESR spectroscopy to quantify radical scavenging activity in irradiated cell models.

- Compare survival rates in knockout models lacking glutathione pathways to assess metabolic dependency .

Q. How can researchers resolve contradictions in toxicity data across administration routes?

- Methodological Answer : Discrepancies in LD50 values (e.g., 100 mg/kg IV vs. 1600 mg/kg oral) reflect bioavailability differences. To address this:

- Perform pharmacokinetic studies (e.g., AUC, Cmax) using radiolabeled compound.

- Analyze tissue distribution via autoradiography to identify accumulation sites.

- Use ANOVA with post-hoc Tukey tests to statistically validate route-dependent toxicity .

Q. What advanced analytical methods detect degradation products in environmental or biological samples?

- Methodological Answer :

- GC-MS : Detect carbamimidothioic acid derivatives (e.g., 1-methylethyl ester) with a DB-5MS column and electron ionization. Calibrate using synthetic standards .

- XRD : Quantify crystallinity loss (e.g., from 71.69% to 50.78%) to assess polymer degradation byproducts in environmental samples .

Q. What experimental designs are optimal for studying its potential as an anti-cancer agent?

- Methodological Answer :

- In Vitro : Screen cytotoxicity in cancer cell lines (e.g., HepG2, MCF-7) using MTT assays. Compare IC50 values to cisplatin controls.

- In Vivo : Administer 50–100 mg/kg intraperitoneally in xenograft models; monitor tumor volume reduction and apoptosis via TUNEL staining.

- SAR Studies : Modify the ethylamino group to assess potency changes (e.g., replace with propylamino) .

Data Contradiction Analysis

Q. How to interpret conflicting reports on its degradation pathways?

- Methodological Answer : While attributes degradation to hygroscopicity, identifies microbial conversion in LDPE matrices. To reconcile:

- Conduct stability tests under controlled humidity vs. microbial exposure.

- Use FTIR to differentiate hydrolysis (C=S bond cleavage) vs. enzymatic breakdown (C-N bond cleavage).

- Publish raw chromatograms in supplementary data for peer validation .

Ethical and Safety Considerations

- Radiation Studies : Follow IACUC guidelines for animal irradiation protocols, ensuring dose limits (e.g., <5 Gy for mice) .

- Environmental Impact : Use EPA STORET codes (e.g., 81893 for sediment analysis) to monitor ecotoxicity in wastewater .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.